molecular formula C11H18ClNO B2977161 3-(Benzylamino)-2-methylpropan-1-ol hydrochloride CAS No. 1071567-87-7

3-(Benzylamino)-2-methylpropan-1-ol hydrochloride

Cat. No.: B2977161
CAS No.: 1071567-87-7
M. Wt: 215.72
InChI Key: ACLOFZRSFNGDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzylamino)-2-methylpropan-1-ol hydrochloride is an organic compound that belongs to the class of benzylamines. It is characterized by the presence of a benzyl group attached to an amino group, which is further connected to a 2-methylpropan-1-ol moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-2-methylpropan-1-ol hydrochloride typically involves the following steps:

    Formation of the Benzylamine Intermediate: The initial step involves the reaction of benzyl chloride with ammonia or an amine to form benzylamine.

    Alkylation: The benzylamine is then reacted with 2-methylpropan-1-ol under basic conditions to form the desired product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-2-methylpropan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction may produce benzyl alcohol or benzylamine derivatives.

Scientific Research Applications

3-(Benzylamino)-2-methylpropan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The benzylamine moiety can interact with enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analog with similar reactivity but lacking the 2-methylpropan-1-ol moiety.

    2-Methylpropan-1-ol: A related compound that lacks the benzylamine group.

    N-Benzyl-2-methylpropan-1-amine: A structurally similar compound with different functional groups.

Uniqueness

3-(Benzylamino)-2-methylpropan-1-ol hydrochloride is unique due to the combination of the benzylamine and 2-methylpropan-1-ol moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(benzylamino)-2-methylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-10(9-13)7-12-8-11-5-3-2-4-6-11;/h2-6,10,12-13H,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLOFZRSFNGDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CC=C1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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